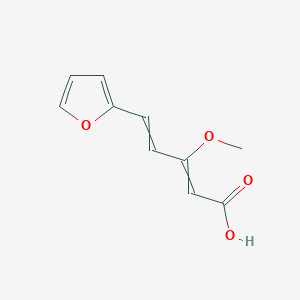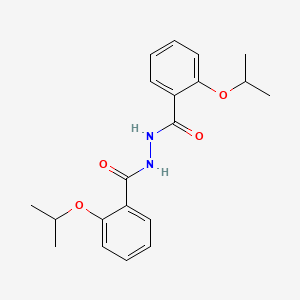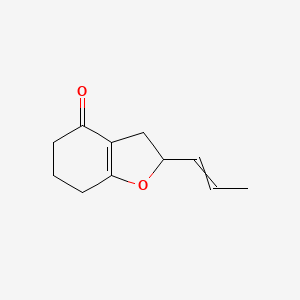![molecular formula C13H20O B14312923 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane CAS No. 113737-42-1](/img/structure/B14312923.png)
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H20O. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic structure known for its rigidity and stability. The compound features a prop-2-yn-1-yloxy group attached to the bicyclo[2.2.1]heptane framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with 1,7,7-trimethylbicyclo[22
Reaction with Propargyl Alcohol: Camphor is reacted with propargyl alcohol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Scientific Research Applications
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane can be compared with similar compounds such as:
Camphor: A well-known compound with similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl groups instead of the prop-2-yn-1-yloxy group.
Isoborneol: An isomer of borneol with similar properties but different spatial arrangement.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[22
Properties
CAS No. |
113737-42-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-prop-2-ynoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H20O/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10-11H,6-9H2,2-4H3 |
InChI Key |
YLTFLHROYCEOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC#C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
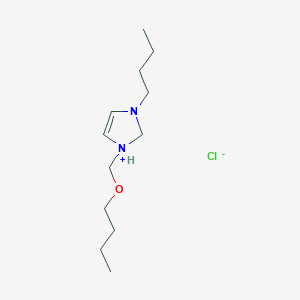

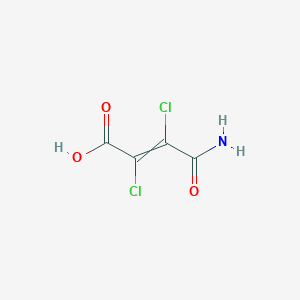
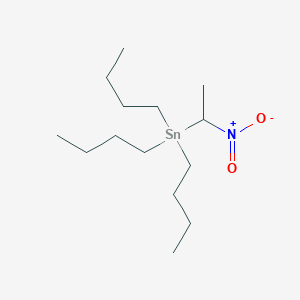
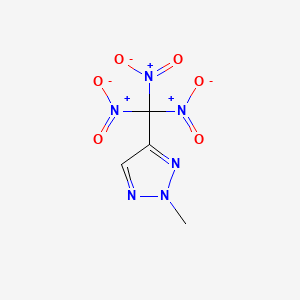
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
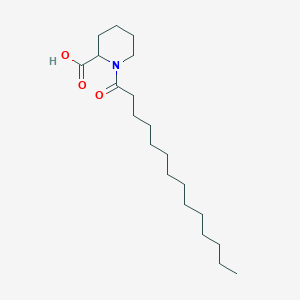
silane](/img/structure/B14312892.png)
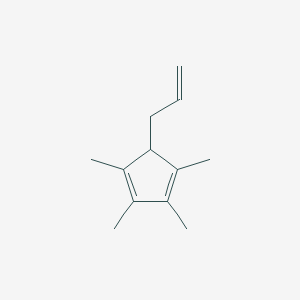
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
